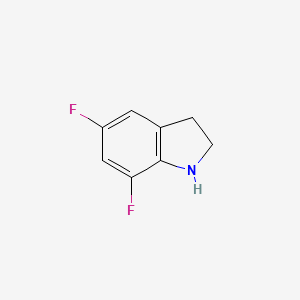

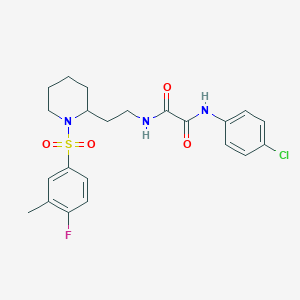

![molecular formula C9H13NO3S B2813826 Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 1936575-72-2](/img/structure/B2813826.png)

Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that was first developed by Pfizer in the 1980s. It is a potent agonist of the cannabinoid receptors, with a similar structure to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 has been studied extensively for its potential therapeutic applications, as well as its effects on the central nervous system.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone and its derivatives are involved in novel synthesis techniques, demonstrating the compound's utility in creating complex molecular architectures. For instance, Stark (2000) described a novel synthesis method for ciproxifan, a histamine H3 receptor antagonist, showcasing the chemical's versatility in creating pharmacologically relevant compounds without the need for chromatographic purification steps, resulting in good yields (Stark, 2000). Similarly, Stevens and Kimpe (1996) developed a method for synthesizing 2-Azabicyclo[2.1.1]hexanes, highlighting the chemical's role in generating structures with potential antifeedant properties (Stevens & Kimpe, 1996).

Application in Drug Design and Synthesis

The compound's derivatives have shown promise in drug design and synthesis. Mollet, D’hooghe, and Kimpe (2012) explored the synthesis of bicyclic tetrahydrofuran-fused β-lactams, indicating the potential of these structures in the field of drug design by providing a convenient alternative for the preparation of compounds with promising biological activities (Mollet, D’hooghe, & Kimpe, 2012).

Contributions to Molecular Biology and Chemistry

Research by Filatov et al. (2017) demonstrated the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, showcasing the utility of cyclopropyl derivatives in creating complex oxindole structures through one-pot three-component reactions. This work emphasizes the compound's role in enabling the efficient generation of structures with potential applications in molecular biology and chemistry (Filatov et al., 2017).

Advancements in Antimicrobial Agents

Dwivedi et al. (2005) reported the synthesis of aryloxyphenyl cyclopropyl methanones as a new class of anti-mycobacterial agents, demonstrating the chemical's contribution to the development of novel antimicrobial agents with significant activity against M. tuberculosis. This research highlights the potential of cyclopropyl derivatives in addressing global health challenges related to infectious diseases (Dwivedi et al., 2005).

Eigenschaften

IUPAC Name |

cyclopropyl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c11-9(6-1-2-6)10-4-8-3-7(10)5-14(8,12)13/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWXLJWDBFKZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2813743.png)

![2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2813756.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2813758.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813759.png)

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)